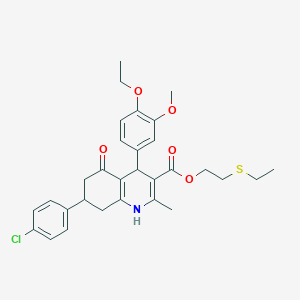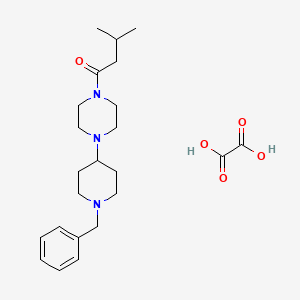![molecular formula C14H14N2O3S B4949594 2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide](/img/structure/B4949594.png)
2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide, also known as FMA-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. FMA-1 is a thioamide derivative that has been synthesized through various methods and has shown promising results in different research studies.
Mecanismo De Acción
2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide has been shown to inhibit PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This results in an increase in insulin sensitivity and a decrease in blood glucose levels. 2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, 2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide has been shown to increase insulin sensitivity and decrease blood glucose levels in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. 2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide also has a high fluorescence quantum yield, making it a useful probe for detecting thiols. However, one limitation of using 2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide is its relatively low water solubility, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential use in drug development. Another direction is to explore its use as a fluorescent probe for detecting thiols in biological samples. Additionally, more studies are needed to understand the mechanism of action of 2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide and its effects on different biological pathways.
Métodos De Síntesis
2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide has been synthesized through various methods, including the reaction of 2-furylmethylamine with 4-methoxybenzoyl isothiocyanate in the presence of triethylamine. Another method involves the reaction of 2-furylmethylamine with 4-methoxyphenacyl bromide, followed by the reaction with potassium thiocyanate. Both methods have been reported to yield 2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide in good yields and high purity.
Aplicaciones Científicas De Investigación
2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide has been studied for its potential applications in biological research, including its use as a fluorescent probe for detecting thiols and as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). 2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
2-(furan-2-ylmethylamino)-N-(4-methoxyphenyl)-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-18-11-6-4-10(5-7-11)16-13(17)14(20)15-9-12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,20)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRAPQOJSBLIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4949523.png)
![3-(4-fluorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949529.png)
![4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate](/img/structure/B4949537.png)
![1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4949545.png)
![2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B4949546.png)
![1-(4-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949548.png)

![4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4949552.png)
![N~1~-(3-hydroxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]valinamide](/img/structure/B4949565.png)
![2-[(4-bromobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4949566.png)
![3-[(4-methoxyphenyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4949574.png)


![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4949603.png)